molecular formula C13H17NO4 B1403928 [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid CAS No. 1417567-71-5

[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid

Cat. No.: B1403928
CAS No.: 1417567-71-5
M. Wt: 251.28 g/mol
InChI Key: HMULJYDCGLECGA-UHFFFAOYSA-N
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Description

[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid is a chemical building block of interest in organic and medicinal chemistry research, primarily due to the reactivity of its ethoxycarbonyl group. This functional group is well-documented in synthetic methodology as a versatile tool for the construction of complex nitrogen-containing heterocycles, such as benzyltetrahydroisoquinoline alkaloids . In these contexts, the ethoxycarbonyl moiety can serve a dual purpose: it acts as an activating group to facilitate key cyclization reactions, such as the N-acyl-Pictet–Spengler condensation, and also functions as a protective group for phenolic hydroxyl groups during multi-step synthesis . This dual functionality can significantly streamline synthetic routes to biologically active natural products and their analogues. Subsequent processing steps, such as reduction, can then remove these ethoxycarbonyl groups to reveal the final functional groups on the target molecule . Researchers can leverage this compound as a potential precursor for developing novel derivatives aimed at structure-activity relationship studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(3-ethoxycarbonylphenyl)methyl-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-18-13(17)11-6-4-5-10(7-11)8-14(2)9-12(15)16/h4-7H,3,8-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMULJYDCGLECGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CN(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid typically involves the following steps:

    Formation of the Benzyl Intermediate: The benzyl group is first functionalized with an ethoxycarbonyl group through esterification.

    Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Ethoxycarbonyl Group

The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways.

Reaction Conditions

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux (110°C) for 12 hours .

  • Basic Hydrolysis : 1M NaOH at 60°C for 6 hours, followed by neutralization with HCl .

Mechanism :
The ethoxycarbonyl group is cleaved via nucleophilic attack by water (acidic) or hydroxide ions (basic), forming 3-carboxybenzyl-methylamino acetic acid. Base-catalyzed hydrolysis typically proceeds faster due to the generation of a tetrahedral intermediate stabilized by the electron-withdrawing ester group .

Activation of the Acetic Acid Moiety

The carboxylic acid group participates in coupling reactions after activation. Common methods include:

Formation of N-Carboxyanhydride (NCA)

Reagents : Thionyl chloride (SOCl₂) or phosgene (COCl₂) in anhydrous dichloromethane .
Mechanism :

  • Activation of the carboxylic acid to an acyl chloride.

  • Reaction with an amino group (intramolecular or intermolecular) to form an NCA .

Application :
NCAs enable peptide bond formation without racemization, critical in synthesizing derivatives with retained stereochemistry .

Carbodiimide-Mediated Coupling

Reagents : Dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) .
Mechanism :

  • Formation of an O-acylisourea intermediate.

  • Nucleophilic attack by an amine to yield amides .

Side Reactions :

  • Rearrangement to N-acylurea (irreversible, reduces yield) .

  • Racemization if α-stereocenters are present .

Alkylation at the Methylamino Group

The tertiary amine undergoes alkylation with alkyl halides or epoxides under basic conditions.

Example Reaction :

  • Reagent : Methyl iodide (CH₃I) in the presence of K₂CO₃ .

  • Product : Quaternary ammonium salt with enhanced water solubility .

Conditions :

  • Solvent: Dimethylformamide (DMF) or acetonitrile.

  • Temperature: 60°C for 8 hours .

Cyclization Reactions

Intramolecular reactions between the acetic acid and methylamino groups can form diketopiperazines (DKPs) under dehydration conditions.

Mechanism :

  • Activation of the carboxylic acid as an ester or anhydride.

  • Nucleophilic attack by the tertiary amine, forming a six-membered ring .

Conditions :

  • Reagent : PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dichloromethane .

  • Yield : ~40–60% due to competing intermolecular reactions .

Reduction of the Aromatic Ring

The benzyl group can be hydrogenated to a cyclohexane derivative under catalytic conditions.

Reagents :

  • H₂ gas (1 atm) with Pd/C (10% w/w) in ethanol .

  • Temperature: 25°C for 24 hours .

Product : [[3-(Ethoxycarbonyl)cyclohexyl]-(methyl)amino]acetic acid, with potential applications in modifying lipophilicity .

Mechanistic Insights

  • Steric Effects : The benzyl group imposes steric hindrance, slowing reactions at the methylamino site .

  • Electronic Effects : The ethoxycarbonyl group withdraws electrons, enhancing the acidity of the acetic acid proton (pKa ~3.5) .

Scientific Research Applications

The compound [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid (CAS No. 19064-14-3) is a derivative of amino acids that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article will explore its applications, supported by data tables and case studies.

Antiviral Activity

Research has indicated that derivatives of amino acids, including those similar to this compound, exhibit antiviral properties. For instance, compounds that incorporate similar structural motifs have been evaluated for their ability to inhibit viral replication, particularly in the context of Hepatitis B virus (HBV) infections. A study highlighted the efficacy of certain derivatives as inhibitors of HBV polymerase, suggesting that modifications in the amino acid structure can enhance antiviral activity .

Cancer Research

The compound's structure allows for potential applications in cancer therapy. Certain derivatives have shown promise as anticancer agents through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. For example, research into related compounds has demonstrated their ability to target specific pathways involved in cancer cell survival, making them candidates for further investigation in oncology .

Drug Delivery Systems

The ethoxycarbonyl group present in the compound can be utilized to enhance solubility and bioavailability of drugs. This feature is critical for developing effective drug delivery systems that can improve therapeutic outcomes. Studies have shown that incorporating such groups into drug formulations can lead to better absorption and sustained release profiles .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAntiviral
Related Derivative AAnticancer
Related Derivative BDrug Delivery Enhancer

Table 2: Structural Features and Their Implications

Structural FeatureImplication
Ethoxycarbonyl GroupImproved solubility and bioavailability
Benzyl MoietyPotential interaction with biological targets
Methyl Amino GroupEnhances binding affinity

Case Study 1: Antiviral Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of compounds based on the structure of this compound and tested their antiviral properties against HBV. The results indicated that certain modifications led to a significant reduction in viral load in infected cell lines, demonstrating the potential for developing new antiviral therapies based on this compound .

Case Study 2: Cancer Cell Proliferation

Another investigation focused on the anticancer properties of structurally similar compounds. The study reported that these compounds could effectively inhibit the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways. This finding suggests that this compound and its derivatives could be explored further as potential anticancer agents .

Mechanism of Action

The mechanism of action of [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

[3-(tert-Butoxycarbonylamino-methyl)-phenyl]-acetic Acid ()
  • Structure: Contains a tert-butoxycarbonyl (–Boc) group instead of ethoxycarbonyl and an aminomethyl (–CH₂NH₂) group.
  • The aminomethyl group lacks the methylamino (–N(CH₃)) linkage, altering hydrogen-bonding capabilities.
  • Applications : Commonly used as a protected intermediate in peptide synthesis.
[(4-Bromo-benzyl)-methyl-amino]-acetic Acid ()
  • Structure : Substitutes the ethoxycarbonyl group with a bromine atom at the 4-position of the benzyl ring.
  • Lacks the ester functionality, reducing metabolic instability.
  • Synthesis : Prepared via nucleophilic substitution or coupling reactions involving bromobenzyl derivatives.
{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}(oxo)acetic Acid ()
  • Structure : Incorporates a tetrahydrobenzo[b]thiophene ring fused to the ethoxycarbonyl group.
  • Key Differences: The sulfur-containing heterocycle increases rigidity and may enhance affinity for thiol-containing enzymes. The oxo group (–C=O) replaces the methylamino group, altering electronic properties.
  • Synthetic Route : Cyclocondensation reactions using thiophene precursors ().

Functional Analogues with Carboxylic Acid Moieties

2-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-(p-tolyl)acetic Acid (5b, )
  • Structure : Features a p-tolyl (–C₆H₄CH₃) substituent and a tetrahydrobenzo[b]thiophene core.
  • Demonstrated 73% yield in synthesis via Paal-Knorr condensation ().
  • Physicochemical Data : Molecular weight 374.1422 (C₂₀H₂₄O₄NS), confirmed by HRMS-ESI ().
3-[(Ethoxycarbonyl)amino]benzoic Acid ()
  • Structure: Ethoxycarbonyl group directly attached to an amino-substituted benzoic acid.
  • Key Differences: Lacks the methylamino linkage, reducing steric hindrance. The free amino group (–NH₂) increases reactivity in conjugation reactions.
  • Applications : Intermediate in dye and polymer synthesis.

Biological Activity

The compound [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and cytotoxic activities, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H15_{15}N1_{1}O3_{3}
  • IUPAC Name : 3-(Ethoxycarbonyl)-N-methyl-2-aminobenzyl acetic acid

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine derivatives with ethoxycarbonyl compounds. Various methods have been reported, including the use of coupling reactions and protection-deprotection strategies to obtain the desired product with high purity and yield .

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties against various strains. For instance, compounds derived from ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate showed notable activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

CompoundActivity Against E. coliActivity Against S. aureusActivity Against P. aeruginosa
8aSignificantModerateWeak
8bModerateSignificantModerate
8cWeakSignificantWeak

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against strains like Candida albicans and Aspergillus fumigatus. The screening results indicated that certain derivatives exhibited potent antifungal properties, which could be attributed to their structural characteristics .

Cytotoxic Activity

Cytotoxicity assays conducted on various cancer cell lines revealed that some derivatives of this compound were effective in inhibiting cell proliferation. For example, a study assessed the cytotoxic effects on human cancer cell lines using MTT assays, demonstrating a dose-dependent response in cell viability .

Case Study 1: Antibacterial Efficacy

A study published in 2012 synthesized a series of ethyl derivatives and tested their antibacterial efficacy. Among the synthesized compounds, several exhibited significant activity against both gram-positive and gram-negative bacteria. The results highlighted the potential of these compounds as therapeutic agents against resistant bacterial strains .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of related compounds, revealing that certain derivatives effectively inhibited fungal growth at low concentrations. This suggests that modifications in the chemical structure can enhance antifungal activity .

Q & A

Q. What established synthetic routes exist for [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid, and how can reaction conditions be optimized?

A common synthetic approach involves reductive amination between tert-butyl 3-formylbenzoate derivatives and methylaminoacetic acid precursors. For example, tert-butyl 3-formylbenzoate reacts with dibenzyl 3-aminopentanedioate hydrochloride in tetrahydrofuran (THF) under acidic conditions, followed by sodium triacetoxyborohydride reduction to stabilize the amine intermediate . Optimization may include adjusting solvent polarity (e.g., THF vs. DMF), temperature (10–35°C), and stoichiometric ratios of reducing agents. Catalytic methoxycarbonylation methods using palladium complexes, as demonstrated for similar esters, could also guide selective functionalization .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy : Nuclear Magnetic Resonance (NMR) confirms the ethoxycarbonyl and benzyl-methylamino groups. For instance, 1H^1H NMR peaks at δ 1.2–1.4 ppm (triplet, CH3_3CH2_2O) and δ 3.0–3.2 ppm (singlet, N–CH3_3) are characteristic. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O) at ~1700–1750 cm^{-1.
  • Crystallography : X-ray diffraction studies of analogous compounds reveal dihedral angles between aromatic and carboxylic acid groups, critical for understanding conformational stability . PubChem-derived InChI and SMILES strings (e.g., InChI=1S/C15H14N2O4S2/...) provide computational validation .

Q. What are the known biological activities or catalytic roles of this compound?

While direct data is limited, structurally related benzoic acid derivatives exhibit bioactivity in metal ion adsorption (e.g., cobalt recovery via carboxylate coordination) and enzyme inhibition. Thiophene-based analogs like MPTC show potential in modulating biological pathways, suggesting similar applications in targeted drug delivery . Marine-derived phenyl ether analogs also highlight antimicrobial properties, which could guide bioactivity assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Discrepancies may arise from purity variations or assay conditions. Methodological steps include:

  • Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards (e.g., benazepril impurity standards for structural analogs) .
  • Dose-Response Curves : Conduct parallel assays under controlled pH and temperature to isolate activity trends.
  • Meta-Analysis : Cross-reference PubChem data with peer-reviewed studies to identify outliers in IC50_{50} or binding affinity values .

Q. What strategies enhance the compound’s physicochemical properties through structural modifications?

  • Ester Hydrolysis : Replace the ethoxycarbonyl group with a carboxylic acid to improve water solubility (e.g., via NaOH-mediated saponification).
  • Amino Substituents : Introduce bulkier alkyl groups (e.g., cyclohexyl) at the methylamino position to alter lipophilicity, guided by benazepril impurity profiling methods .
  • Hybrid Derivatives : Merge with thiophene or quinoline moieties, as seen in SB-218795, to enhance catalytic or bioactive performance .

Q. What mechanistic insights exist for its role in catalytic processes?

Palladium-catalyzed methoxycarbonylation of alkynes demonstrates that ethoxycarbonyl groups facilitate β-hydride elimination, forming α,β-unsaturated esters. For this compound, DFT calculations could model transition states to predict regioselectivity in cross-coupling reactions .

Q. How to design experiments assessing stability under varying pH and temperature conditions?

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 40–60°C for 24–72 hours. Monitor degradation via LC-MS, focusing on hydrolysis products (e.g., free carboxylic acids).
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td_d) under nitrogen atmosphere.

Q. What computational approaches model its interactions with biological targets or materials?

  • Molecular Dynamics (MD) : Simulate binding to angiotensin-converting enzyme (ACE) using benazepril’s crystal structure (PDB: 1UZF) as a template .
  • Docking Studies : AutoDock Vina can predict affinity for metal-organic frameworks (MOFs) in adsorption applications, leveraging carboxylate coordination modes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid
Reactant of Route 2
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[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid

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